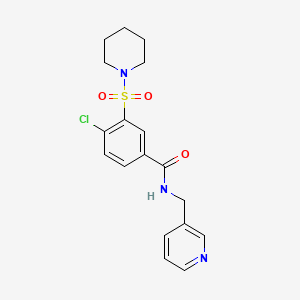
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic effects in various medical conditions. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to modulate the immune system.
Mecanismo De Acción
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. Specifically, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide inhibits Janus kinase 3 (JAK3), which is primarily expressed in immune cells. By inhibiting JAK3, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. This leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can inhibit the proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and modulate the expression of adhesion molecules. In vivo studies have shown that 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can reduce inflammation and disease severity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune signaling pathways. 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has also been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has some limitations. It has a short half-life in humans, which requires frequent dosing. Additionally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can cause adverse effects, such as increased risk of infections and malignancies.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide. One potential direction is the development of more selective JAK3 inhibitors that have fewer adverse effects. Another direction is the investigation of the long-term safety and efficacy of 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide in humans. Additionally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide could be studied in combination with other immunomodulatory agents to enhance its therapeutic effects. Finally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide could be studied in other medical conditions, such as asthma and autoimmune encephalitis.
Aplicaciones Científicas De Investigación
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting Janus kinases, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPZQVGXSIZHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395977.png)
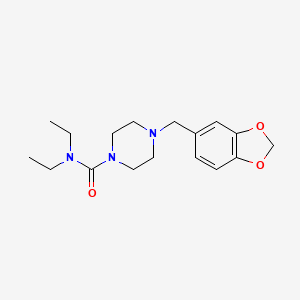

![phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
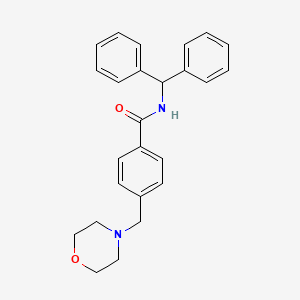
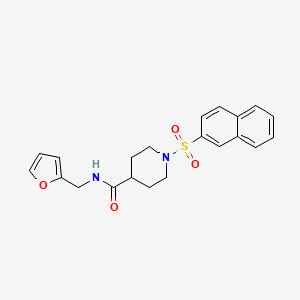
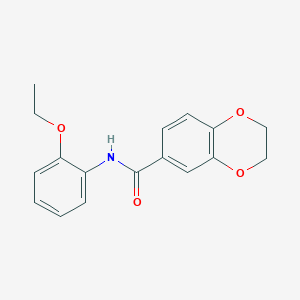
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
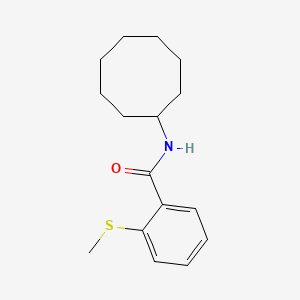
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)